molecular formula C14H11BrO3 B11959998 1-Bromo-3,4-dimethoxydibenzofuran CAS No. 195383-81-4

1-Bromo-3,4-dimethoxydibenzofuran

Katalognummer: B11959998
CAS-Nummer: 195383-81-4
Molekulargewicht: 307.14 g/mol
InChI-Schlüssel: PWNANBXOMGJKJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3,4-dimethoxydibenzofuran is an organic compound with the molecular formula C14H11BrO3 and a molecular weight of 307.146 g/mol . This compound belongs to the dibenzofuran family, which is known for its aromatic and heterocyclic properties. Dibenzofurans are significant in various fields due to their unique chemical structure and reactivity.

Vorbereitungsmethoden

The synthesis of 1-Bromo-3,4-dimethoxydibenzofuran typically involves the bromination of 3,4-dimethoxydibenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) . The reaction conditions usually include a solvent like dichloromethane (CH2Cl2) and a controlled temperature to ensure selective bromination at the desired position.

Analyse Chemischer Reaktionen

1-Bromo-3,4-dimethoxydibenzofuran undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted dibenzofurans with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3,4-dimethoxydibenzofuran is primarily used in scientific research due to its unique chemical properties. Its applications include:

Wirkmechanismus

The mechanism of action for 1-Bromo-3,4-dimethoxydibenzofuran is not extensively studied. like other dibenzofurans, it likely interacts with molecular targets through its aromatic and heterocyclic structure, enabling it to participate in various chemical reactions. The pathways involved would depend on the specific application and the nature of the interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3,4-dimethoxydibenzofuran can be compared with other dibenzofuran derivatives such as:

These compounds share a similar core structure but differ in the position and type of substituents, which can significantly affect their chemical reactivity and applications

Eigenschaften

CAS-Nummer

195383-81-4

Molekularformel

C14H11BrO3

Molekulargewicht

307.14 g/mol

IUPAC-Name

1-bromo-3,4-dimethoxydibenzofuran

InChI

InChI=1S/C14H11BrO3/c1-16-11-7-9(15)12-8-5-3-4-6-10(8)18-14(12)13(11)17-2/h3-7H,1-2H3

InChI-Schlüssel

PWNANBXOMGJKJY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C2C3=CC=CC=C3OC2=C1OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.